N-(3-aminopropyl)pyridine-2-carboxamide

Descripción general

Descripción

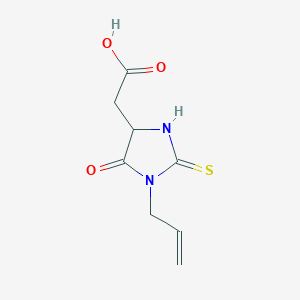

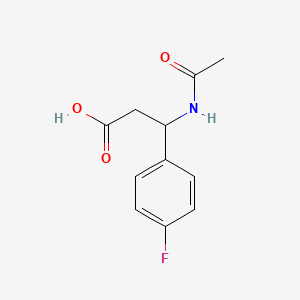

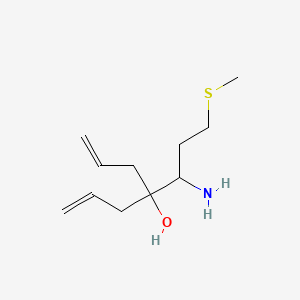

“N-(3-aminopropyl)pyridine-2-carboxamide” is a chemical compound with the molecular formula C9H13N3O . It’s a derivative of pyridine, which is a basic heterocyclic organic compound similar to benzene and pyrrole but with one CH group replaced by nitrogen .

Molecular Structure Analysis

The molecular structure of “N-(3-aminopropyl)pyridine-2-carboxamide” consists of a pyridine ring attached to a carboxamide group and an aminopropyl group . The exact 3D structure would need to be determined through techniques such as X-ray crystallography .Aplicaciones Científicas De Investigación

Application in Agriculture: Treatment of Bacterial Wilt in Tomatoes

Summary of the Application

This compound has been used in the development of novel pyridine-3-carboxamide analogs to treat bacterial wilt in tomatoes caused by Ralstonia solanacearum .

Methods of Application

The analogs were synthesized through a multistep process and their structures confirmed using spectroscopy . Molecular docking studies were used to identify the most potent analog from the series .

Results or Outcomes

A specific analog, compound 4a, was found to significantly enhance disease resistance in tomato plants infected with R. solanacearum . The structure–activity relationship analysis showed the positions and types of substituents on the aromatic rings of compounds 4a–i strongly influenced their biological activity . Compound 4a also promoted vegetative and reproductive growth of tomato plants, increasing seed germination and seedling vigor .

Application in Medicine: Antimycobacterial Activity

Summary of the Application

Imidazo[1,2-a]pyridine amide-cinnamamide hybrids, which include “N-(3-aminopropyl)pyridine-2-carboxamide”, have been designed and synthesized for their antimycobacterial activity against M. tuberculosis (MTB) H37Rv ATCC 27294 .

Methods of Application

The hybrids were synthesized and evaluated for their antimycobacterial activity using the microplate Alamar Blue assay (MABA) .

Results or Outcomes

Although the hybrids are less active than the two reference compounds, the promising activity (MICs: 4 μg/mL) of 2,6-dimethylimidazo[1,2-a]pyridine amide-cinnamamide hybrids 11e and 11k could be a good starting point to further find new lead compounds against multi-drug-resistant tuberculosis .

Application in Material Science: Synthesis of New Monomers

Summary of the Application

The compound has been used in the synthesis of a new type of monomer, 2,3,5,6-tetrafluoro-[N-(3-aminopropyl)-ε-caprolactam]-4-pyridine, for nucleophilic aromatic substitution (SNAr) polymerizations .

Methods of Application

The title compound was synthesized at a near-quantitative yield using the nucleophilic aromatic substitution of 1,8-diazabicyclo [5.4.0]undec-7-ene (DBU) with perfluoropyridine (PFP).

Results or Outcomes

The detailed synthesis and structural characterization of a 2,3,5,6-tetrafluoro-[N-(3-aminopropyl)-ε-caprolactam]-4-pyridine (1), as a new type of monomer for SNAr polymerizations, was reported .

Application in Medicine: Anti-Inflammatory Activities

Summary of the Application

Pyrimidines, which include “N-(3-aminopropyl)pyridine-2-carboxamide”, have been synthesized and evaluated for their anti-inflammatory effects .

Methods of Application

Numerous methods for the synthesis of pyrimidines are described. Anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .

Results or Outcomes

Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects. Detailed SAR analysis and prospects together provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

Propiedades

IUPAC Name |

N-(3-aminopropyl)pyridine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O/c10-5-3-7-12-9(13)8-4-1-2-6-11-8/h1-2,4,6H,3,5,7,10H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNAOGJLKKQKQDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C(=O)NCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-aminopropyl)pyridine-2-carboxamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(1H-Benzo[d][1,2,3]triazol-1-yl)octan-1-one](/img/structure/B1274498.png)

![2-(Benzo[1,3]dioxol-5-ylmethoxy)-benzaldehyde](/img/structure/B1274542.png)